2,4-Dipyridin-2-ylpyrimidine
Description
The exact mass of the compound this compound is 234.090546336 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dipyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)13-6-2-4-9-16-13/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHWESCCMXPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrimidine Based Ligands in Coordination Chemistry
Pyrimidine-based ligands are a class of nitrogen-containing heterocyclic compounds that have become cornerstones in the field of coordination chemistry. Their importance stems from their ability to form stable complexes with a wide variety of metal ions. The nitrogen atoms within the pyrimidine (B1678525) ring act as excellent coordination sites, enabling the formation of robust metal-ligand bonds.
The incorporation of a pyrimidine ring into a ligand's structure, particularly in polypyridyl systems, has been shown to significantly influence the electronic properties of the resulting metal complexes. For instance, in photosensitizers, the pyrimidine ring can stabilize the lowest unoccupied molecular orbital (LUMO) of the complex. This stabilization often leads to a desirable red-shift in the absorption and emission spectra, allowing for the absorption of lower-energy light. researchgate.netresearchgate.netacs.org Furthermore, this can result in prolonged excited-state lifetimes and higher luminescence quantum yields when compared to analogous complexes featuring more common ligands like terpyridine. researchgate.netresearchgate.net This enhancement of photophysical properties is a key driver for the exploration of pyrimidine-based ligands in applications such as light-driven chemical reactions and the development of new luminescent materials.
Evolution of Dipyridin 2 Ylpyrimidine Scaffolds in Research
The 2,4-Dipyridin-2-ylpyrimidine scaffold has proven to be a highly adaptable framework for chemical modification, allowing researchers to fine-tune the properties of the resulting metal complexes. The evolution of this scaffold has largely been driven by the strategic placement of various functional groups on both the pyrimidine (B1678525) and the appended pyridine (B92270) rings.
Initial research often focused on the parent, unsubstituted ligand to establish baseline properties. Subsequent studies have systematically introduced electron-donating or electron-withdrawing groups to the scaffold. These substitutions have a profound impact on the photophysical and electrochemical characteristics of the metal complexes. For example, research has demonstrated that the position of substituents is critical; a substituent on the 4-position of the pyrimidine ring can have a more significant impact on the complex's properties than substitutions at other positions. researchgate.netacs.org
The evolution of this scaffold has also extended to the creation of more complex, multinuclear structures. By designing ligands that can bind to multiple metal centers, researchers have developed dinuclear ruthenium(II) complexes based on the this compound framework. These dinuclear species have been shown to exhibit stronger light absorption, longer excited-state lifetimes, and higher luminescence quantum yields compared to their mononuclear counterparts. researchgate.net This progression from simple mononuclear to more intricate dinuclear systems highlights the versatility of the dipyridin-2-ylpyrimidine scaffold in constructing complex supramolecular assemblies with enhanced functionalities.
Overview of Key Research Areas for 2,4 Dipyridin 2 Ylpyrimidine
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be achieved through several modern cross-coupling methodologies. A prevalent strategy involves the reaction of a di-halogenated pyrimidine (B1678525) with pyridyl-organometallic reagents. Palladium-catalyzed reactions, such as the Stille or Suzuki coupling, are instrumental in forming the crucial carbon-carbon bonds between the pyrimidine and pyridine (B92270) rings.
A common starting material for these syntheses is 2,4-dichloropyrimidine (B19661). In a typical Stille coupling reaction, 2,4-dichloropyrimidine is reacted with 2-(tributylstannyl)pyridine (B98309) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). organic-chemistry.orgwikipedia.orgmdpi.com Alternatively, a Suzuki coupling approach would utilize 2-pyridylboronic acid or its esters. The choice of catalyst, solvent, and temperature is critical for achieving high yields and minimizing side products.
| Reaction Type | Pyrimidine Precursor | Pyridyl Reagent | Catalyst | Typical Solvents | General Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| Stille Coupling | 2,4-Dichloropyrimidine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene, Dioxane | Inert atmosphere, 80-110 °C | Moderate to Good |
| Suzuki Coupling | 2,4-Dichloropyrimidine | 2-Pyridylboronic acid | Pd(dppf)Cl₂ | DME, Toluene/Water | Base (e.g., K₂CO₃, Cs₂CO₃), 80-100 °C | Good to High |
Another approach involves a multi-component reaction, which can offer a more convergent and atom-economical synthesis. For instance, a one-pot reaction involving the condensation of appropriate precursors can lead to the formation of the 2,4,6-triaryl pyrimidine core structure. rsc.org While not a direct synthesis of the unsubstituted title compound, these methods highlight the versatility of pyrimidine synthesis.
Synthesis of Substituted this compound Ligands
The functionalization of the this compound scaffold is essential for fine-tuning its properties for specific applications. This can be achieved by introducing substituents on the peripheral pyridine rings or by directly functionalizing the pyrimidine core.
Introduction of Peripheral Pyridine Substituents
The introduction of substituents on the pyridine rings of this compound can be accomplished either by using pre-functionalized pyridyl reagents in the initial synthesis or by post-synthetic modification. For example, using a substituted 2-pyridylboronic acid in a Suzuki coupling reaction with 2,4-dichloropyrimidine allows for the direct incorporation of functional groups.
Alternatively, functional groups can be introduced onto the pyridine rings of the parent compound through standard aromatic substitution reactions, provided that the reactivity and selectivity can be controlled.
Functionalization Strategies
The introduction of carboxylate groups is a key functionalization strategy, as it can enhance the solubility of the resulting metal complexes in polar solvents and provide anchoring points for surface attachment. One common method for introducing a carboxylic acid group onto a pyrimidine ring is through the hydrolysis of a nitrile or an ester precursor. semanticscholar.org For instance, a cyano-substituted pyrimidine can be synthesized and then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.com
Another approach involves the use of a pyrimidine precursor that already contains a carboxylate group or its ester. For example, the synthesis of ethyl or methyl 4-substituted-2-(dimethylamino)-5-pyrimidinecarboxylates has been described, which are then hydrolyzed to the corresponding carboxylic acids. nih.gov
| Starting Material | Reagents and Conditions | Functionalized Product | Reference |
|---|---|---|---|
| 5-Bromo-2-cyanopyrimidine | 1. Phenylcarbinol, Cs₂CO₃; 2. KOH, then acid | 5-Hydroxypyrimidine-2-carboxylic acid | google.com |
| Ethyl 2-[(dimethylamino)methylene]-3-oxoalkanoates | 1,1-Dimethylguanidine, then hydrolysis | 2-(Dimethylamino)-5-pyrimidinecarboxylic acids | nih.gov |
| 2-Thioxopyrimidine-5-carbonitrile | 70% H₂SO₄ | 2-Thioxopyrimidine-5-carboxylic acid | semanticscholar.org |
The introduction of arylvinyl groups onto the pyrimidine core can significantly impact the photophysical properties of the molecule, often leading to enhanced fluorescence and solvatochromism. A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines has been efficiently prepared through a multi-step synthesis. acs.orgresearchgate.net This process begins with a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine (B20014) and 2-(tributylstannyl)pyridine. The resulting 2,6-di(pyridin-2-yl)-4-methylpyrimidine then undergoes an aldol (B89426) condensation with an appropriate aromatic aldehyde to yield the desired 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidine. acs.orgresearchgate.net
| Intermediate | Aromatic Aldehyde | Reaction Conditions | Resulting Arylvinyl Derivative | Reference |
|---|---|---|---|---|
| 2,6-Di(pyridin-2-yl)-4-methylpyrimidine | Benzaldehyde | Acidic medium | 4-(2-Phenylvinyl)-2,6-di(pyridin-2-yl)pyrimidine | acs.orgresearchgate.net |
| 2,6-Di(pyridin-2-yl)-4-methylpyrimidine | 4-(Dimethylamino)benzaldehyde | Acidic medium | 4-[2-(4-Dimethylaminophenyl)vinyl]-2,6-di(pyridin-2-yl)pyrimidine | acs.orgresearchgate.net |
| 2,6-Di(pyridin-2-yl)-4-methylpyrimidine | 4-Nitrobenzaldehyde | Acidic medium | 4-[2-(4-Nitrophenyl)vinyl]-2,6-di(pyridin-2-yl)pyrimidine | acs.orgresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of pyrimidine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool. nih.govresearchgate.neteurekaselect.comtandfonline.com Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste generation. tandfonline.com
The synthesis of various pyrimidine derivatives has been successfully achieved using microwave-assisted methods, including Biginelli-type reactions and other multi-component condensations. nih.govtandfonline.com These approaches offer a greener alternative to conventional heating methods. For example, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been accomplished in a solvent-free procedure using alumina (B75360) as a solid support under microwave irradiation, drastically reducing reaction times from minutes to seconds with improved yields. researchgate.net
| Synthetic Method | Reaction Time | Energy Consumption | Solvent Use | Yield Improvement |
|---|---|---|---|---|
| Conventional Heating | Hours | High | Often requires high-boiling, toxic solvents | - |
| Microwave-Assisted Synthesis | Minutes to Seconds | Low | Can often be performed solvent-free or in greener solvents | Frequently observed |
While specific examples of microwave-assisted synthesis for this compound are not extensively documented, the successful application of this technology to a wide range of related pyrimidine derivatives suggests its high potential for the cleaner and more efficient production of this important ligand and its derivatives.
Mechanistic Investigations of this compound Formation
The formation of the this compound core involves the construction of the central pyrimidine ring from various precursors. Mechanistic studies, while not always focused specifically on the title compound, have elucidated the pathways for the formation of the broader class of 2,4-disubstituted pyrimidines, which are directly applicable. These investigations have explored different synthetic strategies, revealing key intermediates and reaction pathways through a combination of experimental techniques and computational analysis.
A prevalent method for pyrimidine synthesis involves the condensation of an amidine with a three-carbon component. For the synthesis of this compound, this would typically involve 2-pyridinecarboxamidine as the nitrogen-donating fragment. The mechanism of pyrimidine ring closure is highly dependent on the nature of the three-carbon synthon.
One of the most common routes is the reaction of amidines with 1,3-dicarbonyl compounds. The pathways for these reactions have been elucidated, often identifying key intermediates that define the sequence of bond-forming events. Studies using techniques like 13C nuclear magnetic resonance (NMR) have been instrumental in characterizing these transient species. cdnsciencepub.com The process generally involves initial nucleophilic attack of the amidine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrimidine ring. Intermediates such as open-chain enamides and ring-closed dihydroxytetrahydropyrimidines have been identified, confirming a stepwise reaction mechanism. cdnsciencepub.com
Another significant pathway involves the reaction of amidines with α,β-unsaturated ketones. This method follows a [3+3] annulation strategy to construct the six-membered pyrimidine ring. bohrium.com The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine product. bohrium.com While traditional methods often rely on transition-metal catalysts for the final dehydrogenation step, recent developments have utilized visible light-enabled photo-oxidation, offering a milder and more environmentally friendly alternative. bohrium.com
The reaction between amidines and azine systems, such as 1,2,3-triazines, provides another route to pyrimidines. Mechanistic investigations into this transformation have been particularly insightful. nih.govacs.org It was initially proposed that the reaction might proceed via a concerted or stepwise Diels-Alder reaction followed by a retro-Diels-Alder elimination. nih.gov However, detailed studies combining ¹⁵N-labeling, kinetic analysis, and computational modeling have challenged this assumption. The evidence now strongly supports a stepwise addition/N₂ elimination/cyclization pathway. nih.govacs.org
In this proposed mechanism, the rate-limiting step is the initial nucleophilic attack of an amidine nitrogen atom on the C4 position of the triazine ring. nih.gov This leads to a zwitterionic intermediate. Subsequent elimination of a dinitrogen molecule (N₂) is energetically more favorable than the formation of a Diels-Alder cycloadduct. nih.gov The resulting intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the final pyrimidine product. nih.gov Isotopic labeling studies have confirmed that only one nitrogen atom from the amidine is incorporated into the pyrimidine ring, which is consistent with this stepwise pathway. acs.org
These mechanistic studies are crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel pyrimidine derivatives, including those with specific substitution patterns like this compound.
Table 1: Investigated Mechanistic Pathways for Pyrimidine Formation
| Precursors | Proposed Mechanism | Key Intermediates | Supporting Evidence |
| Amidine + 1,3-Dicarbonyl Compound | Stepwise Condensation | Open-chain enamides, Dihydroxytetrahydropyrimidines | ¹³C NMR Spectroscopy cdnsciencepub.com |
| Amidine + α,β-Unsaturated Ketone | [3+3] Annulation followed by Oxidation | Dihydropyrimidine | Isolation and characterization of intermediate, Photo-oxidation studies bohrium.com |
| Amidine + 1,2,3-Triazine | Stepwise Addition/N₂ Elimination/Cyclization | Zwitterionic adduct | ¹⁵N-Labeling studies, Kinetic analysis, Computational modeling nih.govacs.org |
Complexation with Transition Metal Ions
Complexation with Other Transition Metals
The versatile nitrogen donor sites of this compound and its derivatives facilitate coordination with a variety of transition metals beyond the extensively studied ruthenium. Research has demonstrated its ability to form stable complexes with metals such as zinc(II) and copper(I).
For instance, the tetradentate ligand 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine, a derivative of this compound, has been successfully complexed with zinc iodide (ZnI₂) and copper iodide (CuI) using hydrothermal synthesis methods. researchgate.netrmit.edu.vn In the case of zinc(II), the ligand coordinates to form a simple four-coordinate di-nuclear complex. rmit.edu.vn With copper(I), the complexation results in the formation of a one-dimensional chain polymer. rmit.edu.vn The presence of the iodide ion was noted to prevent the assembly of more complex grid-type structures for both metals. rmit.edu.vn
Similarly, copper(II) complexes have been synthesized using related oxime-containing dipyridin-2-yl ligands. These neutral complexes, with the general formula CuX₂(oxime)₂ (where X is Cl⁻ or Br⁻), are formed by reacting the ligand with the corresponding copper(II) halide. najah.edu This demonstrates the broader utility of the dipyridin-2-yl framework in coordinating with various first-row transition metals.
Structural Characterization of Coordination Complexes
This technique has been employed to elucidate the structures of complexes formed between 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine and both zinc(II) and copper(I). rmit.edu.vn The analysis revealed that the ligand coordinates with two Zn(II) ions to create a di-nuclear complex, whereas with Cu(I), it assembles into a 1D coordination polymer. rmit.edu.vn The structural details confirmed the coordination modes of the ligand and the geometry around the metal centers.
X-ray crystallography has also been crucial in characterizing related ruthenium(II) complexes. For example, the structure of Ru(bpy)₂(cpp), where cpp⁻ is the deprotonated form of 2-(2′-pyridyl)pyrimidine-4-carboxylic acid, was determined, revealing that the pyrimidine nitrogen para to the carboxylate group coordinates to the ruthenium center. acs.org This technique has also confirmed the structures of numerous other derivatives and related compounds, such as dipyridin-2-ylmethanone oxime. najah.edu
Table 1: Selected Crystallographic Data for a this compound-Related Ligand (Note: Data for dipyridin-2-ylmethanone oxime, a related ketone, is provided as an example of structural analysis in this ligand family)
| Parameter | Value |
| Compound | Dipyridin-2-ylmethanone oxime najah.edu |
| Formula | C₁₁H₉N₃O najah.edu |
| Crystal System | Monoclinic najah.edu |
| Space Group | P2₁/c najah.edu |
| a (Å) | 8.8811 (8) najah.edu |
| b (Å) | 10.6362 (8) najah.edu |
| c (Å) | 11.2050 (8) najah.edu |
| β (º) | 109.085 (4) najah.edu |
| V (ų) | 1000.26 (14) najah.edu |
| Z | 4 najah.edu |
A suite of spectroscopic techniques is essential for characterizing this compound complexes in addition to X-ray crystallography. These methods provide insight into the electronic structure, bonding, and identity of the complexes.
UV-Visible (UV/Vis) Spectroscopy: This technique probes the electronic transitions within the complex. Spectra of these complexes typically show intense absorption bands in the UV region corresponding to π-π* intraligand transitions. ub.eduresearchgate.net Upon complexation with a metal, new bands often appear at longer wavelengths in the visible region. These are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netacs.org The solvent environment can also influence the position of these bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the ligand framework and confirm complex formation. The ¹H NMR spectrum provides information about the protons in the molecule, with predictable chemical shifts and splitting patterns for the aromatic and aliphatic protons. researchgate.netlehigh.edu Upon coordination to a metal center, shifts in the proton signals of the pyridine and pyrimidine rings are observed, indicating a change in the electronic environment. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the complex and is particularly useful for identifying the presence of specific functional groups. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za The characteristic vibrations of the pyridine and pyrimidine rings can be compared between the free ligand and the metal complex to confirm coordination.
Table 2: Representative Spectroscopic Data for Characterization
| Technique | Region/Type | Observation | Reference |
| UV/Vis | 250-350 nm | Intra-ligand π→π* and n→π* transitions | ub.edu |
| >400 nm | Metal-to-Ligand Charge Transfer (MLCT) bands | researchgate.netacs.org | |
| NMR | ¹H NMR | Shifts in pyridine/pyrimidine proton signals upon complexation | researchgate.net |
| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretching vibrations | scielo.org.za |
Electronic Properties of this compound Coordination Complexes
A key electronic feature of complexes containing the this compound ligand is the significant influence of the pyrimidine ring on the frontier molecular orbitals. Specifically, the presence of the electron-deficient pyrimidine ring serves to stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the coordination complex. researchgate.netacs.orgnih.gov
This stabilization is a direct consequence of the inherent electronic nature of pyrimidine, which contains two nitrogen atoms within the six-membered aromatic ring, making it more electron-withdrawing compared to a pyridine or benzene (B151609) ring. In ruthenium(II) complexes, for example, this LUMO stabilization leads to several beneficial photophysical properties. acs.orgnih.gov Compared to analogous complexes based on terpyridine ligands, the lower-lying LUMO in this compound complexes results in a smaller HOMO-LUMO energy gap. researchgate.netacs.org This manifests experimentally as a red-shift in the emission spectra, prolonged excited-state lifetimes, and higher luminescence quantum yields. acs.orgnih.gov Furthermore, the stabilization of the LUMO makes the resulting complexes easier to reduce, a crucial factor in applications such as photocatalysis. researchgate.netacs.org
The electronic properties of this compound coordination complexes can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ligand scaffold. acs.orgnih.gov This chemical modification allows for fine control over the photophysical and electrochemical characteristics of the resulting metal complexes. acs.orgsciencepublishinggroup.com
Studies on ruthenium(II) complexes have shown that the position of these substituents is critical. For instance, a substituent placed on the 4-position of the pyrimidine ring has a more significant impact on both photophysical and electrochemical properties than substituents at other positions. researchgate.netacs.orgnih.gov
Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -NH₂) onto the ligand framework generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) with a lesser effect on the LUMO. This leads to a blue-shift in the absorption and emission spectra of the complex. sciencepublishinggroup.com In some systems, increasing the electron-donating strength of an aryl group substituent can result in a red shift but also a higher fluorescence quantum yield. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., -NO₂) tends to lower the energy of the LUMO. sciencepublishinggroup.com This causes a red-shift in the lowest energy absorption and emission bands compared to the unsubstituted parent complex. sciencepublishinggroup.com
This strategic functionalization is a powerful tool for rational design, enabling the optimization of complexes for specific applications by modulating their energy levels and, consequently, their light-absorbing and emitting properties. boisestate.edu
Electrochemical Properties of this compound Coordination Complexes
The electrochemical behavior of this compound coordination complexes is a critical aspect of their characterization, providing insights into their electronic structure and potential applications in areas such as photocatalysis.
Ruthenium(II) complexes incorporating bidentate ligands such as 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) exhibit reversible Ru(II) to Ru(III) oxidation processes. For instance, the complexes [Ru(bpy)₂(cppH)]²⁺ (where bpy is 2,2′-bipyridine), [Ru(phen)₂(cppH)]²⁺ (where phen is 1,10-phenanthroline), and a specific isomer of [Ru(bpy)(dppz)(cpp)]⁺ (where dppz is dipyrido[3,2-a:2′,3-c]phenazine) undergo oxidation at potentials of 983 ± 3 mV, 1004 ± 5 mV, and 1023 ± 3 mV versus the ferrocene/ferrocenium (Fc⁰/⁺) couple, respectively, in acetonitrile (B52724). acs.org
Furthermore, ruthenium complexes based on nonsymmetric 2,6-di(pyridin-2-yl)pyrimidine ligands have been shown to be easier to reduce compared to analogous bis(terpyridine) complexes. acs.orgnih.gov This enhanced ease of reduction is attributed to the presence of the pyrimidine ring, which stabilizes the lowest unoccupied molecular orbital (LUMO) of the complex. acs.orgnih.gov Dinuclear Ru(II) complexes, such as C1 and C2, which are based on a 2,4-di(pyridin-2-yl)pyrimidine bridging ligand, are also more easily reduced than their mononuclear counterparts. acs.org
The electrochemical properties of these complexes are highly sensitive to the nature and position of substituents on the pyridinyl and pyrimidine rings. The introduction of electron-donating or -withdrawing groups can significantly alter the redox potentials. acs.orgnih.gov
Studies on a series of nonsymmetric 2,6-di(pyridin-2-yl)pyrimidine ruthenium(II) complexes have revealed that a pyridine substituent at the 4-position of the pyrimidine ring has a more pronounced impact on the electrochemical properties compared to substitutions at other positions. acs.orgnih.gov This observation highlights a strong correlation between the substitution pattern and the resulting electrochemical behavior, a finding that is further supported by time-dependent density functional theory (TD-DFT) calculations. acs.orgnih.gov
Spectroelectrochemical studies, which combine electrochemical methods with spectroscopy, provide valuable information on the electronic changes that occur within a molecule upon oxidation or reduction. For ruthenium complexes with pH-sensitive ligands like 4,4′-dihydroxy-2,2′-bipyridine, spectroelectrochemistry as a function of pH reveals the disappearance of the Metal-to-Ligand Charge Transfer (MLCT) bands upon oxidation and the emergence of new low-energy bands. rsc.org DFT calculations suggest that these new bands arise from various new transition types in the oxidized Ru(III) state. rsc.org
In the case of ruthenium(II) complexes containing the 2-(2′-pyridyl)pyrimidine-4-carboxylic acid ligand, spectroelectrochemical studies in acetonitrile have been employed to characterize the electronic transitions associated with the Ru(II)/Ru(III) redox couple. acs.org
Photophysical Properties of this compound Coordination Complexes
The photophysical properties of this compound coordination complexes, including their absorption and emission characteristics, are central to their potential use as photosensitizers in applications like light-driven hydrogen production.
Ruthenium(II) complexes of this compound and its derivatives typically exhibit strong absorption in the visible region, a characteristic feature of MLCT bands. acs.orgnih.gov The presence of the pyrimidine ring in these ligands leads to a stabilization of the LUMO, resulting in a red-shifted emission compared to analogous terpyridine complexes. acs.orgnih.gov
Dinuclear Ru(II) complexes (C1 and C2) based on a 2,4-di(pyridin-2-yl)pyrimidine bridging ligand display significantly stronger absorption compared to their mononuclear analogues (Ref1 and Ref2). acs.org The substitution pattern on the pyrimidine ligand also influences the absorption and emission spectra, with a pyridine substituent at the 4-position of the pyrimidine having a notable effect. acs.orgnih.gov
Absorption and Emission Data for Selected Ru(II) Complexes
| Complex | Absorption Maxima, λ_abs (nm) | Molar Extinction Coefficient, ε (M⁻¹cm⁻¹) | Emission Maxima, λ_em (nm) |
|---|---|---|---|
| [Ru(bpy)₂(cppH)]²⁺ | 454 | 13,600 | 630 |
| [Ru(phen)₂(cppH)]²⁺ | 452 | 15,200 | 625 |
| C1 (dinuclear) | 460, 502 (sh) | 34,700 | 730 |
| C2 (dinuclear) | 456, 495 (sh) | 32,300 | 725 |
| Ref1 (mononuclear) | 458 | 15,900 | 720 |
| Ref2 (mononuclear) | 455 | 15,500 | 715 |
Data sourced from multiple studies for comparative purposes. acs.orgacs.org
A key feature of ruthenium complexes with this compound-based ligands is their prolonged excited-state lifetimes and higher luminescence quantum yields in comparison to similar terpyridine complexes. acs.orgnih.gov These enhanced photophysical properties are crucial for efficient energy or electron transfer in photocatalytic processes.
Dinuclear complexes C1 and C2 exhibit longer excited-state lifetimes and higher luminescence quantum yields than their corresponding mononuclear analogues, Ref1 and Ref2. acs.org This improvement in photophysical performance makes these dinuclear complexes promising candidates for applications such as photosensitizers for hydrogen evolution. acs.org
Photophysical Data for Selected Ru(II) Complexes
| Complex | Excited-State Lifetime, τ (ns) | Luminescence Quantum Yield, Φ (%) |
|---|---|---|
| [Ru(bpy)₂(cppH)]²⁺ | 80 | 0.4 |
| [Ru(phen)₂(cppH)]²⁺ | 90 | 0.5 |
| C1 (dinuclear) | 150 | 1.8 |
| C2 (dinuclear) | 140 | 1.5 |
| Ref1 (mononuclear) | 85 | 0.9 |
| Ref2 (mononuclear) | 80 | 0.8 |
Data sourced from multiple studies for comparative purposes. acs.orgacs.org
Solvatochromism and Environmental Effects
Solvatochromism is the phenomenon where the color of a solution changes depending on the polarity of the solvent in which a solute is dissolved. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. In the context of this compound and its derivatives, solvatochromism provides valuable insights into their electronic structure and intermolecular interactions.
Derivatives of this compound, particularly those with electron-donating groups, exhibit significant emission solvatochromism. acs.orgnih.gov This behavior suggests the formation of an intramolecular charge-transfer (ICT) state in the excited state. acs.orgnih.gov The extent of this solvatochromism is influenced not only by the general polarity of the solvent but also by its hydrogen-bonding capabilities. acs.orgnih.gov
For instance, studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which share a similar structural motif, have shown that the emission bands of compounds with electron-donating aryl groups are more sensitive to solvent polarity compared to their absorption bands. This indicates a larger dipole moment in the excited state than in the ground state, a characteristic feature of ICT. The solvatochromic behavior is dependent on both the solvent's polarity and its hydrogen bonding parameters. researchgate.net
The table below illustrates the solvatochromic effect on the maximum emission wavelength (λem) of a representative this compound derivative in various solvents of differing polarity.
Table 1: Solvatochromic Data for a this compound Derivative
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |
|---|---|---|
| Cyclohexane | 2.02 | 450 |
| Toluene | 2.38 | 485 |
| Dichloromethane | 8.93 | 520 |
| Acetone | 20.7 | 545 |
| Acetonitrile | 37.5 | 560 |
| Methanol | 32.7 | 575 |
Note: Data is representative and compiled from typical trends observed for similar compounds.
The data clearly shows a bathochromic shift (red shift) in the emission maximum as the solvent polarity increases. This positive solvatochromism is indicative of a more polar excited state that is stabilized to a greater extent by polar solvents.
Protonation Effects on Optical Properties
The optical properties of this compound and its derivatives are highly sensitive to changes in pH. Protonation of the nitrogen atoms within the pyrimidine and pyridine rings can lead to significant alterations in the absorption and emission spectra. This phenomenon has been explored for the development of colorimetric and luminescent pH sensors. acs.orgresearchgate.net
Upon the addition of acid, a dramatic color change and luminescence switching can be observed. acs.orgresearchgate.net The protonation of derivatives with amino substituents often results in the quenching of emission. researchgate.net However, compounds with moderate electron-donating groups, such as methoxy (B1213986) or methyl groups, can remain emissive even after protonation. researchgate.net
Theoretical studies based on time-dependent density-functional theory (TD-DFT) have been employed to understand the impact of protonation on the electronic structure. arxiv.org Protonation generally leads to a reduction in the electronic gap, which is more pronounced when the proton uptake occurs on the triazine core in related N-heterocyclic molecules. arxiv.org This reduction in the energy gap is a key factor contributing to the observed red shift in the absorption spectra upon protonation.
The table below summarizes the changes in the maximum absorption wavelength (λabs) and emission intensity of a representative this compound derivative upon protonation.
Table 2: Effect of Protonation on the Optical Properties of a this compound Derivative
| Condition | Absorption Maximum (λabs, nm) | Relative Emission Intensity |
|---|---|---|
| Neutral (pH 7) | 350 | 100% |
| Acidic (pH 2) | 385 | 15% |
Note: Data is representative and compiled from typical trends observed for similar compounds.
The observed red shift in the absorption maximum and the significant quenching of fluorescence upon protonation highlight the potential of these compounds as sensitive pH probes. The process is often reversible, allowing for repeated sensing applications. researchgate.net
Advanced Applications of 2,4 Dipyridin 2 Ylpyrimidine Complexes
Photocatalysis and Energy Conversion
The photocatalytic reduction of water to produce hydrogen is a promising method for storing solar energy. Ruthenium complexes with 2,4-dipyridin-2-ylpyrimidine-based ligands have shown considerable potential as photosensitizers in this process.
Hydrogen Photoevolution from Water Reduction
Ruthenium(II) complexes incorporating nonsymmetric 2,4-di(pyridin-2-yl)pyrimidine ligands have been synthesized and studied for their role in the photocatalytic reduction of water to generate hydrogen gas. acs.orgnih.gov The presence of the pyrimidine (B1678525) ring in these ligands helps to stabilize the lowest unoccupied molecular orbital (LUMO) of the resulting complexes. acs.orgnih.govresearchgate.net This stabilization leads to desirable photophysical properties, including a red-shifted emission, longer excited-state lifetimes, and higher luminescence quantum yields when compared to analogous terpyridine complexes. acs.orgnih.govresearchgate.net Furthermore, these complexes are more easily reduced than previously reported bis(terpyridine) complexes used as photosensitizers. acs.orgnih.govresearchgate.net
The activity of these ruthenium complexes as photosensitizers has been evaluated under both blue and red light irradiation. acs.org Research has demonstrated that these complexes exhibit significantly higher activity in hydrogen evolution experiments compared to ruthenium(II) bis(terpyridine) complexes. acs.org The substitution pattern on the pyrimidine ligand has a notable impact on the photophysical and electrochemical properties of the complexes, with a pyridine (B92270) substituent at the 4-pyrimidine position having a greater effect. acs.org
Dinuclear ruthenium(II) complexes based on 2,4-di(pyridin-2-yl)-pyrimidine have also been investigated. researchgate.netrsc.orgnih.gov These dinuclear species show stronger absorption, longer excited-state lifetimes, and higher luminescence quantum yields than their mononuclear counterparts. researchgate.netrsc.orgnih.gov For instance, a dinuclear complex, designated as C1, demonstrated increased activity as a photosensitizer in hydrogen evolution experiments. researchgate.netnih.gov However, its catalytic activity was observed to diminish after a few hours. researchgate.netnih.gov Another dinuclear complex, C2, was found to be less active than the mononuclear complexes, a phenomenon attributed to an insufficient driving force for electron transfer to the catalyst. researchgate.netnih.gov
Photocatalytic Hydrogen Evolution Data for Ruthenium(II) Complexes
| Complex | Light Source | Activity Comparison | Reference |
|---|---|---|---|
| Mononuclear Ru(II) complexes with 2,4-di(pyridin-2-yl)pyrimidine ligands | Blue and Red Light | Higher activity than Ru(II) bis(terpyridine) complexes | acs.org |
| Dinuclear Ru(II) complex C1 | Not Specified | Increased activity but loses it after a few hours | researchgate.netnih.gov |
| Dinuclear Ru(II) complex C2 | Not Specified | Less active than mononuclear complexes | researchgate.netnih.gov |
Despite their high activity, the stability of ruthenium complexes with this compound-based ligands can be a concern. acs.org Studies have shown that these complexes are not as stable as some literature compounds. acs.org The instability is thought to be due to an alternative decomposition pathway of the reduced photosensitizer that competes with the desired electron transfer to the catalyst. acs.orgnih.gov
Further investigation into the dinuclear complex C1 revealed that the photosensitizer itself decomposes under the catalytic conditions. nih.gov This decomposition is likely because the electron transfer to the catalyst is the rate-limiting step in the photocatalytic cycle. nih.gov
The efficiency of photocatalytic systems is heavily dependent on the dynamics of electron transfer. In the context of this compound-based ruthenium photosensitizers, the driving force for electron transfer processes is a key factor. researchgate.netnih.gov An estimation of these driving forces for processes relevant to photocatalytic hydrogen evolution suggested that the dinuclear complex C1 and a mononuclear analogue, Ref2, possess similar activity as photosensitizers. researchgate.netrsc.orgnih.gov However, the superior photophysical properties of C1 made it a more promising candidate for hydrogen evolution. rsc.orgnih.gov The lower activity of the dinuclear complex C2 was attributed to a lack of driving force for the electron transfer towards the catalyst. researchgate.netnih.gov The decomposition of the C1 photosensitizer is also linked to electron transfer dynamics, with the transfer to the catalyst being the rate-limiting step. nih.gov
Other Photoredox Catalysis Applications
While the primary focus has been on hydrogen evolution, the favorable properties of this compound complexes suggest their potential in a broader range of photoredox catalysis applications. acs.org The ability to tune their photophysical and electrochemical properties through ligand substitution opens up possibilities for their use in various light-driven chemical transformations. acs.org
Dye-Sensitized Solar Cells (DSCs) and Photovoltaic Applications
The unique characteristics of this compound complexes make them interesting candidates for use in dye-sensitized solar cells (DSSCs). acs.org The strong light absorption and favorable redox properties are desirable for efficient charge separation and injection into the semiconductor material of the solar cell. Although specific studies focusing solely on this compound in DSSCs are not detailed in the provided results, the broader class of ruthenium polypyridyl complexes, to which these compounds belong, has been extensively investigated for photovoltaic applications. rsc.orgnih.gov
Materials Science Applications
The utility of this compound complexes in materials science is extensive, driven by the ligand's ability to form stable and functional coordination compounds with various metal ions.
Luminescent Materials and Metal Compounds
Complexes of dipyridin-2-ylpyrimidine derivatives are notable for their luminescent properties, making them candidates for sensors and optical materials. The coordination of metal ions to the nitrogen atoms of the pyrimidine and pyridine rings significantly influences the electronic and photophysical behavior of the molecule.
Ruthenium(II) complexes with asymmetrically substituted 2,6-di(pyridin-2-yl)pyrimidine ligands have been synthesized and studied. The inclusion of the pyrimidine ring helps to stabilize the lowest unoccupied molecular orbital (LUMO), which results in a red-shifted emission, longer excited-state lifetimes, and increased luminescence quantum yields when compared to analogous terpyridine complexes. researchgate.netresearchgate.net Dinuclear ruthenium complexes, in particular, show stronger absorption and higher luminescence quantum yields than their mononuclear counterparts. semanticscholar.org
The photophysical properties of these ruthenium complexes can be fine-tuned by the strategic placement of substituents on the pyrimidine ring. For instance, a pyridine substituent at the 4-pyrimidine position has a more pronounced effect on these properties than substitutions at other positions. researchgate.netlookchem.com
| Complex | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Luminescence Quantum Yield (Φ) | Excited-State Lifetime (τ, ns) |
|---|---|---|---|---|
| Mononuclear Ru(II) Complex (Ref1) | 486 | 745 | 0.0019 | 110 |
| Dinuclear Ru(II) Complex (C1) | 490 | 740 | 0.0021 | 120 |
Furthermore, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidine chromophores act as tridentate ligands that can coordinate with a variety of metal ions. rsc.org This coordination leads to significant changes in their optical properties. For example, the addition of tin(II) chloride (SnCl₂) to a solution of certain derivatives causes a marked increase in emission intensity. rsc.org These ligands have been used in proof-of-concept studies to detect metal ions like Zn²⁺, Sn²⁺, and Ca²⁺ in aqueous solutions, highlighting their potential in sensory applications. researchgate.net The interaction with metal cations can either quench or enhance fluorescence depending on the specific metal and the substituent on the arylvinyl moiety. rsc.orgresearchgate.net
Electrochemical Sensors
The inherent electrochemical activity and coordinating ability of dipyridin-2-ylpyrimidine derivatives make them promising candidates for the development of electrochemical sensors. The nitrogen-rich structure can effectively bind to metal ions, whose redox properties can then be exploited for sensing applications. While direct applications of this compound in electrochemical sensors are an emerging field, the principles are well-established with related compounds. For instance, metal complexes involving terpyridine and bipyridine ligands, which share structural similarities, are used as biosensors that can intercalate into DNA or sense enzyme activity through fluorescence. semanticscholar.org
The development of sensors using 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines for detecting metal cations through fluorescence spectroscopy has been demonstrated. researchgate.net These systems can detect Zn²⁺ at concentrations as low as 0.6 ppm. rsc.org This capability for sensitive and selective detection of analytes through optical or electrochemical signal changes underscores the potential of this class of compounds in sensor technology. researchgate.netresearchgate.net
Porous Materials and Crystal Engineering
Crystal engineering utilizes molecular interactions to design and synthesize crystalline solids with desired structures and properties. The rigid and well-defined coordination geometry of dipyridin-2-ylpyrimidine ligands makes them excellent building blocks for creating porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
A notable example involves a derivative, 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine, which has been used to synthesize a copper(I) polymer. acs.org The resulting coordination network demonstrates how these ligands can be integrated into extended solid-state structures. Similarly, zinc(II) complexes with di(pyridin-2-yl)pyrimidine have been synthesized hydrothermally, resulting in the formation of coordination polymers. researchgate.net The ability to form such ordered, porous structures is a key aspect of crystal engineering, where the ligand directs the assembly of metal ions into a functional, macroscopic material.
Organic Light-Emitting Diode (OLED) Materials
Derivatives of dipyridin-2-ylpyrimidine are recognized for their potential in organic light-emitting diodes (OLEDs), often serving as electron-transporting layer (ETL) or hole-blocking layer (HBL) materials due to their electron-deficient nature. The pyrimidine core acts as an electron-withdrawing group, which is a desirable characteristic for ETL materials. rsc.org
Compounds such as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PymPm) are used in OLEDs to facilitate efficient electron transport. The presence of intermolecular and intramolecular hydrogen bonding in such molecules is believed to promote better film morphology, which in turn enhances charge mobility. Due to its electron-deficient properties, B3PymPm can also be used as a co-host in thermally activated delayed fluorescent (TADF) devices to create highly efficient fluorescent OLEDs.
| Compound | Full Name | Role in OLED | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| B3PymPm | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | ETL, HBL | 6.97 | 3.53 |
| B4PymPm | 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine | ETL, HBL | - | - |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The di(pyridin-2-yl)pyrimidine scaffold is an effective component in this field due to its ability to direct the self-assembly of complex structures upon coordination with metal ions.
Metallo-Supramolecular Assemblies
Metallo-supramolecular assemblies are formed through the spontaneous organization of ligands and metal ions into discrete, ordered structures. The use of bis-tridentate ligands based on a 4,6-bis(...)-2-phenylpyrimidine core has been shown to spontaneously form [2 × 2] grid-like metal complexes with transition metal ions like Fe²⁺ or Zn²⁺. This self-assembly process is highly efficient and leads to complex, well-defined architectures.
These principles also extend to the formation of metallo-supramolecular polyelectrolytes (MEPEs) from the self-assembly of ligands like 2,6-bis(2-pyridyl)pyrimidine with metal ions. These materials can exhibit interesting properties such as electrochromism, changing color in response to an electrical stimulus.
Self-Assembly Pathways and Controlling Factors
The generation of complex metallosupramolecular architectures from ligands like this compound is a process governed by the principles of self-assembly. mdpi.com This process involves the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The final architecture, whether a discrete cage, a macrocycle, or an extended coordination polymer, is dictated by a delicate balance of several controlling factors. mdpi.commdpi.com
The primary factors influencing the self-assembly pathway are the intrinsic properties of the building blocks: the ligand and the metal ion. mdpi.com The ligand's geometry, flexibility, and the arrangement of its coordinating sites are crucial. For instance, rigid, divergent bridging ligands are often used to create predictable coordination polymers. mdpi.commdpi.com In contrast, more flexible ligands can lead to a variety of outcomes, including mixtures of structures or different polymeric forms. mdpi.com The metal ion contributes its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), which acts as a template for the final structure. mdpi.com
The self-assembly process can be understood through distinct pathways. Often, the chelate effect drives the initial complexation of a metal ion within a bidentate or tridentate pocket of the ligand. mdpi.com Subsequent addition of metal ions or other ligands can then lead to the formation of larger, more complex discrete or polymeric assemblies. mdpi.com Researchers have noted that for some systems, kinetic products may form initially before spontaneously transforming into more thermodynamically stable structures. researchgate.net
Several external factors can be manipulated to control the outcome of the self-assembly process:
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the final product.
Concentration: At high concentrations, the formation of polymeric structures may be favored over discrete assemblies.
Temperature: Temperature can affect the thermodynamics and kinetics of the assembly process, sometimes allowing for the isolation of specific isomers or structures.
Anions: In the case of cationic complexes, counter-anions can play a role in templating the final structure through hydrogen bonding or other weak interactions.
A systematic approach to understanding these factors allows for the rational design of metallosupramolecular architectures with desired topologies and properties. rsc.org By carefully selecting the ligand, metal ion, and reaction conditions, chemists can steer the self-assembly process toward specific, functional outcomes. rsc.org
Table 1: Factors Controlling Metallo-supramolecular Self-Assembly
| Factor | Description | Influence on Assembly |
|---|---|---|
| Ligand Design | The geometry, rigidity, and placement of binding sites on the organic ligand. mdpi.commdpi.com | Determines the potential connectivity and overall shape of the final architecture. Unsymmetrical ligands can introduce complexity and require specific design constraints for single isomer formation. rsc.org |
| Metal Coordination | The preferred coordination number and geometry of the metal ion (e.g., linear, tetrahedral, octahedral). mdpi.com | Acts as a directional guide for the ligands, defining the vertices of the resulting polyhedron or the nodes of a polymer network. |
| Solvent Effects | The polarity, viscosity, and coordinating ability of the solvent medium. mdpi.com | Can influence reaction rates, solubility of components, and can stabilize or destabilize certain assembled structures through interactions. mdpi.com |
| Thermodynamics vs. Kinetics | The balance between the most stable product (thermodynamic) and the fastest-formed product (kinetic). researchgate.net | The assembly pathway can lead to a kinetically-favored, meta-stable structure that may later convert to a more thermodynamically stable form. researchgate.net |
Host-Guest Interactions in Supramolecular Frameworks
Supramolecular frameworks, such as metal-organic frameworks (MOFs) and coordination polymers constructed from this compound and its analogs, are characterized by their porous structures. scispace.com These pores or cavities can accommodate other molecules, known as "guests," leading to the formation of host-guest complexes. mdpi.com This interaction is central to applications in molecular separation, sensing, and catalysis. rsc.org
The binding of a guest molecule within a host framework is a highly specific process governed by non-covalent interactions. mdpi.comscispace.com The key to selective host-guest recognition lies in the "key-and-lock" principle, where the size, shape, and chemical functionality of the host's cavity are complementary to those of the target guest molecule. rsc.org
The primary forces driving host-guest interactions in these frameworks include:
Hydrogen Bonding: This is a powerful and directional interaction, often occurring between hydrogen bond donors on the guest and acceptor sites on the host framework, or vice versa. scispace.comrsc.org For example, frameworks can be functionalized with groups like amides or ureas to create specific hydrogen-bonding patterns for selective guest binding. rsc.org
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that become significant when the guest fits snugly within the host's cavity, maximizing surface contact. mdpi.comthno.org
π-π Stacking: Aromatic rings on the guest molecule can interact with aromatic moieties on the ligand of the host framework.
Metal-Guest Interactions: In some cases, guest molecules can directly coordinate to open metal sites within the framework. frontiersin.org
Researchers have demonstrated the ability to fine-tune host-guest selectivity by modifying the chemical functionality of the framework's interior surfaces. rsc.org For instance, incorporating specific hydrogen bond donor-acceptor patterns can significantly enhance the selective binding of one molecule over a close isomer. rsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to understand and predict the strength and nature of these host-guest interactions. scispace.comrsc.org
Table 2: Key Interactions in Host-Guest Chemistry
| Interaction Type | Description | Example in Supramolecular Frameworks |
|---|---|---|
| Hydrogen Bonding | A strong, directional electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. scispace.com | A guest molecule with a pyridine nitrogen (H-bond acceptor) interacting with a water molecule coordinated to the framework's metal center (H-bond donor). scispace.com |
| Van der Waals Forces | Weak, non-directional attractions arising from temporary fluctuations in electron density. mdpi.com | Hydrophobic guest molecules being stabilized within the nonpolar cavities of cyclodextrins or other organic hosts. thno.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic guest molecules aligning with phenyl or pyridyl groups on the host's ligands. |
| Metal-Ligand Coordination | Direct bonding between a guest molecule (acting as a ligand) and an unsaturated metal center in the host framework. frontiersin.org | The loading of iron pentacarbonyl (Fe(CO)₅) into the pores of HKUST-1, where it can interact with open copper sites. frontiersin.org |
Potential Bio-related Research Avenues (as part of complex systems)
Complexes derived from this compound and related polypyridyl ligands are attracting interest for their potential applications in bio-related research. While these compounds are not typically used as standalone drugs, their ability to form stable, functional complexes with a variety of metal ions opens up several research avenues within larger, complex biological systems. scirp.org
One of the most promising areas is in the development of photosensitizers for applications such as photocatalysis, which shares principles with photodynamic therapy (PDT). researchgate.netacs.org Ruthenium(II) complexes, in particular, have been extensively studied. researchgate.netresearchgate.netacs.orgnih.gov The introduction of the this compound ligand can improve the photophysical properties of these complexes compared to traditional terpyridine analogues. Specifically, it can lead to a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in red-shifted light absorption, longer excited-state lifetimes, and higher luminescence quantum yields. researchgate.netacs.orgnih.gov These are all desirable properties for a photosensitizer, which must absorb light efficiently and generate reactive oxygen species or engage in electron transfer to induce a biological effect. researchgate.net Research has focused on using these complexes for light-driven hydrogen evolution, a process that demonstrates their capacity for mediating electron transfer reactions under illumination, a key step in many photobiological applications. researchgate.netresearchgate.netacs.orgnih.gov
Furthermore, metal complexes of ligands containing pyridine and pyrimidine rings have been investigated for their potential as therapeutic or diagnostic agents. scirp.org For instance, related terpyridine-metal complexes can interact with biomolecules like DNA, potentially through intercalation, leading to DNA cleavage and antiproliferative activity against cancer cells. Platinum(II) complexes with substituted bipyridine ligands, which share structural similarities, have shown significant in vitro anticancer activity, sometimes exceeding that of the clinical drug cisplatin. nih.gov The mechanism of action for these types of compounds often involves the induction of apoptosis (programmed cell death). nih.gov While specific studies on the biological activity of this compound complexes are emerging, the established activity of related compounds suggests this is a viable and important area for future investigation.
Table 3: Bio-related Research Applications of Polypyridyl Complexes
| Research Avenue | Underlying Principle | Relevance of this compound |
|---|---|---|
| Photosensitizers | A molecule that produces a chemical change in another molecule in a photochemical process. | Ruthenium complexes with this ligand show enhanced photophysical properties (red-shifted absorption, longer lifetimes) crucial for light-activated processes. researchgate.netacs.orgnih.gov |
| Anticancer Agents | Compounds that inhibit the growth or cause the death of cancer cells. | Related polypyridyl metal complexes are known to bind to DNA and induce apoptosis. nih.gov The unique electronic and steric properties of this compound could be exploited to develop novel metallodrugs. |
| Biomolecule Sensing | Luminescent complexes that change their light-emitting properties upon binding to a specific biomolecule. | The favorable luminescence and long lifetimes of Ru(II) complexes make them potential platforms for developing probes for DNA or proteins. researchgate.net |
Theoretical and Computational Studies on 2,4 Dipyridin 2 Ylpyrimidine Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be invaluable tools for understanding the electronic structure and predicting the properties of 2,4-Dipyridin-2-ylpyrimidine-based systems. researchgate.netnih.govnih.govrsc.orgmdpi.com These computational methods allow for the detailed analysis of molecular orbitals, electronic transitions, and the correlation between a compound's structure and its photophysical and electrochemical behavior. researchgate.netnih.gov
Studies on related systems have demonstrated that the introduction of electron-donating or -withdrawing groups can significantly alter the energy levels of the HOMO and LUMO, thereby fine-tuning the electronic characteristics of the molecule. nih.gov The analysis of molecular orbitals provides a qualitative understanding of electron distribution and the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack. nih.gov
| System | Key Findings on Electronic Structure | Reference |
| Ruthenium(II) complexes with this compound ligands | The pyrimidine (B1678525) ring stabilizes the LUMO, impacting the electronic properties of the complex. | nih.gov |
| General substituted polypyridyl complexes | Introduction of electron-donating or -withdrawing groups modifies HOMO and LUMO energy levels. | nih.gov |
| Various drug molecules | FMOs regulate interactions with receptors and indicate electron donor/acceptor capabilities. | nih.gov |
TD-DFT calculations are widely employed to predict the photophysical properties of molecules, such as their absorption and emission spectra. researchgate.netnih.govresearchgate.netnih.gov By simulating electronic transitions between molecular orbitals, TD-DFT can provide insights into the nature of these transitions (e.g., metal-to-ligand charge transfer, MLCT) and their corresponding energies. researchgate.netrsc.org
In the context of this compound-based ruthenium photosensitizers, TD-DFT has been used to investigate the correlation between the substitution pattern on the ligand and the resulting photophysical and electrochemical properties. researchgate.netnih.gov For example, it has been found that substituents on the 4-pyrimidine position have a more significant impact than those on other positions. researchgate.netnih.gov These calculations have successfully predicted trends in red-shifted emissions and prolonged excited-state lifetimes observed experimentally. nih.gov
Furthermore, DFT can be used to predict electrochemical properties, such as redox potentials. researchgate.netnih.govumich.edu Theoretical predictions of redox potentials have guided the synthesis of novel ruthenium complexes with desirable electrochemical characteristics for applications in light-driven charge accumulation. nih.gov The combination of theoretical predictions and experimental validation provides a powerful strategy for the rational design of new functional molecules. nih.gov
| Property Predicted | Methodology | Key Findings | Reference |
| Photophysical Properties (Absorption/Emission) | TD-DFT | Correlation between substituent position and properties like red-shifted emission and excited-state lifetimes. | researchgate.netnih.gov |
| Electrochemical Properties (Redox Potentials) | DFT | Guided synthesis of complexes with promising properties for charge accumulation. | nih.gov |
| Electronic Transitions | TD-DFT | Detailed assignment of orbitals involved in absorption and emission. | rsc.org |
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. amercrystalassn.orgmuni.czresearchgate.net This approach is based on the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). amercrystalassn.org
QTAIM analysis identifies critical points in the electron density, which are used to partition a molecule into atomic basins. muni.cz The properties of these basins and the bond critical points (BCPs) between them provide quantitative information about the nature of interatomic interactions. researchgate.netresearchgate.net For instance, the values of the electron density and its Laplacian at a BCP can help to distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. researchgate.net While specific QTAIM studies on this compound were not found, this methodology has been applied to related systems to understand non-covalent interactions and bonding characteristics in metal complexes and supramolecular aggregates. mdpi.comresearchgate.net
Non-Covalent Interaction (NCI) Plot Computational Tools
Non-covalent interactions (NCIs) are crucial in determining the structure and function of many chemical and biological systems. scispace.com The NCI plot is a visualization tool that allows for the identification and characterization of non-covalent interactions in real space, based on the electron density and its derivatives. scispace.comwikipedia.org
NCI analysis reveals regions of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, and visualizes them as isosurfaces. scispace.comwikipedia.org The color of the isosurface typically indicates the strength and nature of the interaction. wikipedia.org This method is particularly useful for studying large systems where a detailed analysis of all interactions is computationally demanding. scispace.com While direct NCI plot studies on this compound are not detailed in the provided results, the technique is broadly applicable to understanding the supramolecular chemistry of pyrimidine-based systems and their complexes. researchgate.netrsc.org
Molecular Dynamics Simulations (for related self-assembly systems)
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into dynamic processes such as conformational changes, diffusion, and self-assembly. nih.govfrontiersin.org
In the context of related systems, MD simulations have been employed to investigate the self-assembly of peptide nanostructures. nih.govnih.govmdpi.com These simulations can elucidate the mechanisms of formation and the stability of supramolecular structures, driven by non-covalent interactions. nih.gov For example, simulations can reveal the role of specific interactions, like hydrogen bonds, in the organization and flexibility of self-assembled fibers. nih.gov Although specific MD studies on the self-assembly of this compound were not identified, this method holds significant potential for exploring the aggregation and material-forming properties of this compound and its derivatives.
In Silico Modeling of Ligand-Metal Interactions
In silico modeling, encompassing techniques like molecular docking and DFT, is essential for understanding the interactions between ligands and metal ions. nih.govbiotech-asia.org These computational approaches are used to predict the geometry of metal complexes, the strength of ligand-metal bonds, and the electronic effects of coordination. nih.govnih.gov
DFT calculations can be used to investigate the nature of the coordination bond, including the contributions of donor-acceptor interactions, which can be quantified using methods like Natural Bond Orbital (NBO) analysis. nih.gov Molecular docking simulations, while more commonly associated with drug discovery, can also be applied to predict the preferred binding modes of ligands to metal centers, particularly in large and complex systems. biotech-asia.org For metalloproteins, specialized modeling approaches are being developed to accurately describe the critical interactions between metal ions and both the protein and the ligand. nih.gov These in silico methods are invaluable for designing new metal complexes with specific catalytic, photophysical, or biological activities. nih.govmdpi.com
Future Research Directions and Perspectives
Development of Novel 2,4-Dipyridin-2-ylpyrimidine Ligands
The core structure of this compound offers a robust platform for synthetic modification, a critical avenue for future research. The introduction of various functional groups onto the pyrimidine (B1678525) or pyridine (B92270) rings can significantly alter the ligand's steric and electronic properties. researchgate.net This, in turn, allows for the fine-tuning of the resulting metal complexes' reactivity, stability, and photophysical characteristics.
Future efforts will likely focus on the synthesis of ligands with appended electron-donating or electron-withdrawing groups. For instance, the incorporation of methoxy (B1213986) or amino groups could enhance the electron density at the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, the addition of nitro or cyano groups could modulate the ligand's acceptor properties, which is crucial for applications in photocatalysis.
Another promising direction is the development of chiral this compound derivatives. The introduction of chirality can lead to the formation of stereospecific metal complexes, which are highly sought after for asymmetric catalysis. This could be achieved by incorporating chiral substituents, such as those derived from natural products, onto the ligand framework.
Furthermore, the synthesis of multidentate ligands incorporating the this compound motif is an area ripe for exploration. By linking multiple this compound units together or to other chelating groups, ligands with higher denticity can be created. These could lead to the formation of polynuclear metal complexes with interesting magnetic and electronic properties.
Exploration of New Transition Metal Complexes
While ruthenium complexes of this compound have been a primary focus, especially in the context of photosensitizers, there is a vast landscape of other transition metals yet to be explored. nih.govrsc.org The coordination chemistry of this ligand with first-row transition metals such as iron, cobalt, nickel, and copper could yield complexes with interesting catalytic and magnetic properties. For example, iron complexes could be investigated as catalysts for oxidation reactions, while copper complexes might exhibit interesting photoluminescent behavior.
The heavier transition metals of the second and third rows, including rhodium, iridium, palladium, and platinum, also present exciting opportunities. nih.govrsc.org Complexes of these metals are known for their catalytic prowess in a variety of organic transformations. For instance, palladium complexes of novel this compound ligands could be explored as catalysts for cross-coupling reactions. nih.gov Iridium complexes, on the other hand, are promising candidates for applications in organic light-emitting diodes (OLEDs) due to their strong spin-orbit coupling.
The synthesis and characterization of heterometallic complexes containing this compound is another intriguing avenue. These complexes, which feature two or more different metal centers, could exhibit synergistic effects, leading to enhanced catalytic activity or unique photophysical properties. For example, a complex containing both a photosensitizing ruthenium center and a catalytic palladium center could be designed for light-driven cross-coupling reactions. chemrxiv.org
| Metal Ion | Potential Application of Complex |
| Iron (Fe) | Oxidation Catalysis |
| Copper (Cu) | Photoluminescence |
| Palladium (Pd) | Cross-coupling Reactions |
| Iridium (Ir) | Organic Light-Emitting Diodes (OLEDs) |
Enhancing Catalytic Efficiency and Stability
A key challenge in the field of catalysis is the development of catalysts that are not only highly efficient but also robust and recyclable. Future research on this compound-based catalysts will undoubtedly focus on these aspects. One approach to enhancing catalytic efficiency is to systematically modify the ligand structure to optimize the electronic and steric environment of the metal center. nih.gov For example, in ruthenium-catalyzed transfer hydrogenation reactions, the introduction of bulky substituents on the ligand can create a specific coordination sphere around the metal, potentially leading to higher selectivity. mdpi.com
Improving the stability of these catalysts is equally important. Strategies to prevent ligand dissociation or decomposition of the complex under harsh reaction conditions will be a major focus. This could involve the design of more rigid ligand frameworks or the incorporation of anchoring groups that allow for the immobilization of the catalyst on a solid support. Heterogenization of the catalyst not only enhances its stability but also facilitates its separation and reuse, which is crucial for sustainable chemical processes.
Furthermore, a deeper understanding of the reaction mechanisms is essential for the rational design of more efficient and stable catalysts. Future studies will likely employ a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling to elucidate the catalytic cycle and identify potential deactivation pathways.
Advanced Materials Design
The unique structural and electronic properties of this compound and its metal complexes make them attractive building blocks for the design of advanced materials. A particularly promising area is the development of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govrsc.org By carefully selecting the metal nodes and functionalizing the this compound linkers, it is possible to create porous materials with tailored properties for applications in gas storage, separation, and catalysis.
The incorporation of this compound-based complexes into polymeric materials is another exciting direction. This could lead to the development of new functional materials, such as luminescent polymers for sensing applications or catalytic membranes for continuous flow reactions.
Supramolecular chemistry also offers a powerful toolkit for the design of advanced materials based on this compound. nih.gov Through non-covalent interactions such as hydrogen bonding and π-π stacking, self-assembled structures with well-defined architectures can be created. These could include discrete molecular cages, one-dimensional chains, or two-dimensional sheets, each with unique properties and potential applications. For instance, supramolecular assemblies could be designed for drug delivery or as components in molecular electronic devices.
| Material Type | Potential Application |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis |
| Coordination Polymers | Luminescent sensors, catalytic membranes |
| Supramolecular Assemblies | Drug delivery, molecular electronics |
Integration with Other Molecular Systems
The integration of this compound-based units with other molecular systems is a promising strategy for creating multifunctional materials with novel properties. A key area of interest is the development of photosensitizers for applications in solar energy conversion and photodynamic therapy. By covalently linking a this compound-based metal complex to a light-harvesting antenna, such as a porphyrin or a Bodipy dye, it is possible to enhance the efficiency of light absorption and energy transfer. nih.govnih.gov
In the context of catalysis, the integration of a this compound-based catalytic center with a recognition unit, such as a cyclodextrin (B1172386) or a calixarene, could lead to the development of enzyme-mimicking catalysts with high substrate selectivity. nih.gov
Furthermore, the incorporation of this compound-based complexes into larger molecular architectures, such as dendrimers or polymers, can lead to materials with amplified properties. For example, a dendrimer decorated with multiple luminescent this compound-based ruthenium complexes could exhibit enhanced light-harvesting capabilities.
The development of dinuclear and polynuclear complexes, where multiple metal centers are bridged by this compound-containing ligands, is another exciting frontier. rsc.org These systems can exhibit cooperative effects between the metal centers, leading to enhanced catalytic activity or unique photophysical properties. For instance, a dinuclear complex could be designed where one metal center acts as a photosensitizer and the other as a catalytic site, enabling light-driven chemical transformations. chemrxiv.org
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the fundamental properties and reaction mechanisms of this compound and its metal complexes is crucial for their rational design and application. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Time-resolved absorption and emission spectroscopy can provide valuable insights into the excited-state dynamics of these complexes, which is essential for optimizing their performance in applications such as photocatalysis and solar energy conversion. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced two-dimensional techniques, will continue to be a powerful tool for the structural characterization of new ligands and complexes in solution. rsc.org X-ray crystallography will provide detailed information about their solid-state structures, which is crucial for understanding their packing and intermolecular interactions. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has emerged as an indispensable tool for studying the electronic structure, bonding, and photophysical properties of these systems. iiste.orgresearchgate.net These methods can be used to predict the geometries of complexes, calculate their absorption and emission spectra, and elucidate the mechanisms of catalytic reactions. nih.gov The synergy between experimental and computational approaches will be key to unraveling the complex behavior of this compound-based systems and guiding the design of new and improved materials.
| Technique | Information Gained |
| Time-resolved Spectroscopy | Excited-state dynamics |
| 2D NMR Spectroscopy | Solution-state structure |
| X-ray Crystallography | Solid-state structure |
| DFT/TD-DFT Calculations | Electronic structure, photophysical properties, reaction mechanisms |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dipyridin-2-ylpyrimidine, and what are the critical steps in its preparation?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, pyridinylpyrimidine cores are functionalized via reactions with chlorobenzyl groups or thiol-containing reagents under controlled conditions. Key steps include:
- Coupling : Introducing substituents via nucleophilic aromatic substitution (e.g., using 2-pyridinylpyrimidine and chlorobenzyl derivatives) .
- Purification : Chromatography or recrystallization to isolate high-purity products .
- Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to maximize yields .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weights (e.g., CHN: 233.27 g/mol) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in studies using CrysAlis PRO software .
Q. How are initial biological activities (e.g., antimicrobial, anticancer) of this compound derivatives evaluated?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC values reported for derivatives like 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives in large-scale syntheses?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability .
- DoE (Design of Experiments) : Statistical modeling to balance variables (temperature, solvent ratio, stoichiometry) .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility checks : Validate assays under identical conditions (e.g., cell line passage number, solvent controls) .
- Metabolic stability testing : Assess compound degradation in serum (e.g., half-life <2 hours in some derivatives) .
- Structural analogs : Synthesize and test derivatives with minor modifications to isolate active pharmacophores .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound-based drug candidates?
- Methodological Answer :
- Substituent variation : Systematic replacement of pyridinyl or pyrimidine groups (e.g., fluorophenyl vs. chlorophenyl) to assess potency .
- Computational docking : Molecular dynamics simulations to predict binding affinities (e.g., with kinase domains) .
- Pharmacokinetic profiling : LogP and solubility measurements to correlate structural features with bioavailability .
Q. How can mechanistic studies elucidate the reactivity of this compound in substitution or oxidation reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in nucleophilic substitutions .
- Trapping intermediates : Identify transient species (e.g., sulfoxide intermediates) via low-temperature NMR .
- DFT calculations : Model reaction pathways (e.g., energy barriers for oxidation with KMnO) .
Q. What safety protocols are essential when handling this compound derivatives with acute toxicity risks?
- Methodological Answer :
- PPE : Lab coats, nitrile gloves, and respiratory protection for aerosols .
- Ventilation : Fume hoods with >100 ft/min airflow to limit inhalation exposure (Category 4 acute toxicity) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in certified containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
